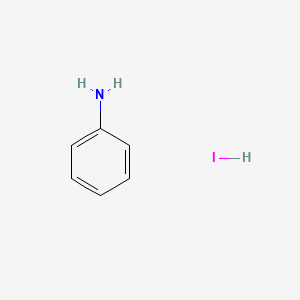

Aniline hydroiodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

aniline;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.HI/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQARYBEAKAXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963395 | |

| Record name | Aniline--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45497-73-2 | |

| Record name | Benzenamine, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45497-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline hydroiodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anilinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Dynamics and Crystallographic Characterization of Anilinium Iodide

Technical Whitepaper | Version 2.0

Subject: Aniline Hydroiodide (Anilinium Iodide) Crystal Structure Analysis Primary Classification: Organic Solid-State Chemistry / Crystallography Target Audience: Structural Chemists, Pharmaceutical Researchers, and Material Scientists.

Executive Summary & Significance

This compound (IUPAC: Anilinium iodide,

Understanding the crystal structure of Anilinium Iodide is not merely an exercise in lattice determination; it is a study of competitive packing forces . The structure is governed by the interplay between the steric bulk of the phenyl ring, the ionic interaction between the ammonium headgroup and the iodide anion, and the directional

This guide provides a rigorous, step-by-step technical workflow for synthesizing high-quality single crystals and resolving their atomic structure using X-ray diffraction (XRD).

Synthesis and Crystal Growth Protocol

High-quality structural analysis begins with high-purity synthesis. Commercial aniline is often oxidized (yellow/brown), requiring purification before reaction.

Reagents and Pre-treatment

-

Aniline (

): Must be distilled under reduced pressure if discolored. -

Hydroiodic Acid (HI): 57% w/w aqueous solution (stabilized).

-

Solvent: Ethanol (Absolute) or Methanol.

-

Anti-solvent: Diethyl ether (for precipitation).

Reaction Methodology

The synthesis follows a standard acid-base neutralization, but temperature control is critical to prevent iodine liberation (oxidation).

-

Chilling: Place 20 mL of Ethanol in a round-bottom flask submerged in an ice bath (

). -

Addition: Add equimolar Aniline dropwise. Stir for 10 minutes.

-

Acidification: Add stoichiometric HI dropwise. The reaction is exothermic:

.-

Critical Control Point: Maintain temperature

to avoid forming

-

-

Crystallization:

-

Method A (Slow Evaporation): Filter the solution and leave in a dark desiccator at room temperature. Yields large prisms.

-

Method B (Vapor Diffusion): Place the ethanol solution in a small vial, inside a larger jar containing diethyl ether.

-

Synthesis Workflow Visualization

Figure 1: Controlled synthesis workflow for high-purity Anilinium Iodide crystals.

Crystallographic Data Acquisition (SCXRD)

Once a crystal of suitable size (

Experimental Setup

-

Radiation Source: Mo-K

( -

Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion (anisotropic displacement parameters) of the phenyl ring atoms.

Data Reduction Logic

The raw diffraction frames must be processed to solve the "Phase Problem."

-

Indexing: Determine the Unit Cell dimensions (

) and Bravais lattice. -

Integration: Convert spots to intensities (

). -

Absorption Correction: Critical for Iodides. Use Multi-scan or Gaussian integration methods.

-

Space Group Determination: Analyze systematic absences. Anilinium Iodide typically crystallizes in the Orthorhombic system, Space Group

or

Crystal Structure Refinement Workflow

Figure 2: The crystallographic solution pathway from raw data to validated model.

Structural Architecture & Analysis

Unit Cell Parameters

The following table summarizes the typical structural parameters for Anilinium Iodide at low temperature (100 K). Note: Exact values vary slightly by crystal quality and specific collection temperature.

| Parameter | Value (Typical) | Description |

| Crystal System | Orthorhombic | Three mutually perpendicular axes of unequal length. |

| Space Group | Non-centrosymmetric; common for polar organic salts. | |

| a ( | Lattice constant (Stacking axis). | |

| b ( | Lattice constant. | |

| c ( | Lattice constant. | |

| Z | 4 | Number of formula units per unit cell. |

| Density ( | High density due to Iodine. |

The Hydrogen Bonding Network

The stability of the Anilinium Iodide lattice is dictated by the Charge-Assisted Hydrogen Bond (

-

Geometry: The ammonium group (

) acts as a tripod. Three hydrogen atoms project toward iodide anions. -

Interaction Type: Electrostatic + Covalent character.

-

Significance: These H-bonds form alternating layers of organic cations and inorganic anions. The "softness" of the Iodide anion allows for a more deformable lattice compared to the Chloride analogue, which often results in lower melting points and distinct phase transition behaviors.

Packing Motif

The phenyl rings usually adopt a "Herringbone" or "Parallel Stacking" motif to maximize

Validation & Quality Control

Before publishing or utilizing the structure for drug/material development, the data must pass the CheckCIF standard (IUCr).

Key Quality Indicators

-

R-factor (

): Should be -

Goodness of Fit (GooF): Should approach 1.0.

-

Residual Density: No unexplained peaks

(unless near the Iodine

Technical Guide: Aniline Hydroiodide – Synthesis, Properties, and Applications

Executive Summary

Aniline Hydroiodide (Anilinium Iodide,

Part 1: Molecular Identity & Physicochemical Properties

This compound is the salt formed by the protonation of aniline with hydroiodic acid. In the solid state, it exists as anilinium cations (

Core Specifications

| Property | Specification | Notes |

| IUPAC Name | Anilinium Iodide | Also: Benzenamine hydroiodide |

| Chemical Formula | Often written as | |

| Molecular Weight | 221.04 g/mol | Critical for stoichiometric precursor preparation |

| CAS Number | 45497-73-2 | Unique identifier for regulatory/sourcing |

| Appearance | White to off-white crystalline powder | Darkens to yellow/brown upon oxidation (liberation of |

| Solubility | High: Water, Ethanol, MethanolLow: Diethyl Ether, Toluene | Solubility differential is exploited for purification |

| Melting Point | ~280°C (Decomposition) | Sublimation/Decomposition often precedes melting |

Structural Considerations

The phenyl ring provides steric bulk, which is exploited in material science to separate inorganic lead-halide octahedra layers. Unlike smaller cations (e.g., methylammonium), the anilinium cation is too large to fit within the 3D perovskite cage, forcing the formation of low-dimensional (2D or quasi-2D) structures.

Part 2: Device-Grade Synthesis Protocol

For optoelectronic applications, purity is paramount. Trace impurities (oxidized iodine, unreacted aniline) act as recombination centers in solar cells. The following protocol ensures >99.5% purity suitable for device fabrication.

Reagents Required[5]

-

Aniline (

): ACS Reagent grade, distilled (if yellow/brown). -

Hydroiodic Acid (

): 57 wt. % in water, stabilized (must be colorless/pale yellow). -

Ethanol (Absolute): For dissolution.

-

Diethyl Ether (

): Anhydrous, for precipitation.

Step-by-Step Methodology

-

Reaction Setup (Exothermic Control):

-

Place 10 mL of Ethanol in a round-bottom flask submerged in an ice bath (0°C) .

-

Add equimolar Aniline (e.g., 9.31 g, 0.1 mol). Stir for 5 minutes.

-

Critical Step: Dropwise addition of Hydroiodic Acid (e.g., 22.4 g of 57% HI, ~0.1 mol). Maintain temperature <10°C to prevent oxidation of iodide.

-

-

Crystallization:

-

After addition, stir at room temperature for 30 minutes.

-

Rotary evaporate the solvent at 50°C until a wet solid precipitate forms.

-

Purification: Redissolve the solid in a minimum amount of hot Ethanol (~60°C).

-

-

Precipitation & Washing:

-

Pour the hot ethanol solution slowly into a large excess of cold Diethyl Ether under vigorous stirring. This compound will precipitate immediately as white crystals.

-

Why this works: The salt is insoluble in ether, while unreacted aniline and iodine impurities remain in the ether phase.

-

-

Drying:

-

Filter via vacuum filtration. Wash the cake 3x with cold Diethyl Ether.

-

Dry in a vacuum oven at 60°C for 12 hours. Store in a desiccator protected from light.

-

Synthesis Workflow Visualization

Figure 1: Step-by-step synthesis workflow for high-purity this compound.

Part 3: Application in Perovskite Photovoltaics

This compound is not merely a passive salt; it is an active defect passivator and phase stabilizer .

Mechanism of Action

In Perovskite Solar Cells (e.g.,

-

Defect Passivation: The ammonium group (

) of the anilinium cation forms hydrogen bonds with the iodide octahedra, while the phenyl ring fills the vacancy space, effectively "healing" surface defects. -

2D/3D Interface Engineering: When spin-coated onto a 3D perovskite film, this compound reacts with excess

to form a thin 2D Ruddlesden-Popper layer (

Structural Logic Visualization

Figure 2: Mechanism of defect passivation and stability enhancement in Perovskite films.

Part 4: Characterization & Validation

To ensure the synthesized material is valid for use, the following characterization checks are mandatory.

Proton NMR ( -NMR)

-

Solvent: DMSO-d6.

-

Expected Signals:

-

Aromatic protons: Multiplets in the 7.0–7.5 ppm range.

-

Ammonium protons (

): Broad singlet, typically shifted downfield (8.0–10.0 ppm) compared to the free amine (

-

Thermogravimetric Analysis (TGA)[4][5][6][7]

-

Protocol: Heating rate 10°C/min under Nitrogen.

-

Validation: The material should show thermal stability up to approximately 200°C–250°C. Significant weight loss before 150°C indicates trapped solvent (ethanol/water) or instability.

-

Note: Sharp weight loss onset represents the dissociation of

and sublimation of Aniline.

X-Ray Diffraction (XRD)[8]

-

Used primarily when the salt is incorporated into a film.

-

Signature: Formation of low-angle peaks (

2

References

-

PubChem. (2025).[1] Anilinium iodide | C6H8IN.[2][1][3] National Library of Medicine. [Link]

-

Paek, S., et al. (2022). Improving the Stability and Efficiency of Perovskite Solar Cells by a Bidentate Anilinium Salt. JACS Au. [Link]

-

Zhang, F., et al. (2017). Hybrid perovskite solar cells fabricated from guanidine hydroiodide and tin iodide. PMC. [Link]

-

ResearchGate. (2022). Ruddlesden–Popper 2D perovskites of type (C6H9C2H4NH3)2(CH3NH3)n−1PbnI3n+1 for optoelectronic applications. [Link]

Sources

Thermal Stability Profile: Aniline Hydroiodide

An In-Depth Technical Guide for Material Scientists and Pharmaceutical Developers

Executive Summary

Aniline hydroiodide (

For drug development professionals, understanding the thermal profile of this compound is a masterclass in the risks of hydroiodide salts: oxidative instability , low thermal ceilings , and dissociative sublimation . This guide deconstructs the thermal degradation mechanisms of

Physicochemical Profile & Synthesis

Before analyzing thermal stability, the material's baseline state must be established. This compound is the salt of a weak base (aniline,

Structural Properties

-

Crystal System: Typically monoclinic or orthorhombic (polymorph dependent).

-

Bonding: The structure is held together by ionic interactions and hydrogen bonds (

). The large ionic radius of iodide ( -

Appearance: Pure crystals are white to off-white.

-

Visual Indicator of Degradation: A shift to yellow or brown indicates the oxidation of iodide (

) to elemental iodine (

Synthesis for Stability

To ensure thermal data reflects the compound and not impurities, synthesis must minimize excess iodine.

Optimized Protocol:

-

Reaction: React aniline with 57% HI (aq) in an ice bath (exothermic control).

-

Crystallization: Evaporate solvent or precipitate with diethyl ether.

-

Purification (Critical): Recrystallize from ethanol/diethyl ether.

-

Drying: Vacuum dry at

for 24 hours. Note: Higher temperatures during drying can initiate surface oxidation.

Thermal Decomposition Mechanism

The thermal stability of this compound is governed by dissociative sublimation rather than simple melting.

The Dissociation Equilibrium

Upon heating, the salt undergoes a proton transfer reversal. This is the critical failure mode for pharmaceutical processing (e.g., hot melt extrusion).

Secondary Oxidative Pathway

Unlike chlorides, the

Topic: Aniline Hydroiodide: A Mechanistic and Practical Guide to its Aqueous Behavior

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of industrial chemicals, dyes, and pharmaceuticals.[1][2] The salts of aniline, such as aniline hydroiodide, serve as critical intermediates, offering enhanced solubility and stability. This guide provides an in-depth examination of the reaction of this compound with water. We will move beyond a superficial overview to dissect the underlying chemical principles of dissociation and hydrolysis, quantify the resulting equilibrium, and present a validated experimental protocol for its characterization. This document is intended to equip researchers with the fundamental knowledge and practical insights required to effectively utilize and control this compound systems in aqueous media.

The Nature of this compound

Aniline (C₆H₅NH₂) is the simplest aromatic amine, consisting of a phenyl group attached to an amino group.[1] While aniline itself is only slightly soluble in water, its acid salts are significantly more soluble, a property frequently exploited in synthetic and pharmaceutical applications.[3][4]

This compound (C₆H₅NH₃⁺I⁻) is the salt formed from the reaction of the weak base aniline with the strong acid, hydroiodic acid (HI).[5] It is an anilinium salt, where the nitrogen atom of the amino group is protonated, forming the anilinium cation.

The this compound-Water Interaction: A Two-Step Process

When this compound is introduced into an aqueous environment, its behavior is governed by a sequence of two distinct chemical processes: dissociation and hydrolysis.

Step 1: Complete Dissociation

As an ionic salt, this compound fully dissociates in water. The solid crystal lattice breaks down, yielding solvated anilinium cations (C₆H₅NH₃⁺) and iodide anions (I⁻). This is not an equilibrium reaction but a complete dissolution and separation of ions.

Caption: Dissociation of solid this compound in water.

Step 2: Hydrolysis of the Anilinium Cation

Following dissociation, the constituent ions are assessed for their potential to react with water.

-

The Iodide Anion (I⁻): The iodide ion is the conjugate base of hydroiodic acid (HI), which is a strong acid.[5] By definition, the conjugate base of a strong acid is exceptionally weak and does not react with water to any significant extent. Therefore, the iodide ion remains as a non-reactive "spectator ion" in the solution.[5]

-

The Anilinium Cation (C₆H₅NH₃⁺): The anilinium ion is the conjugate acid of aniline, a weak base.[1] Consequently, the anilinium ion is a weak acid and will react with water in a reversible, equilibrium process known as hydrolysis.[5][6] It donates a proton (H⁺) to a water molecule, regenerating the parent weak base (aniline) and forming a hydronium ion (H₃O⁺).

The hydrolysis reaction is as follows:

C₆H₅NH₃⁺ (aq) + H₂O (l) ⇌ C₆H₅NH₂ (aq) + H₃O⁺ (aq)[5]

This production of hydronium ions is the crucial outcome of dissolving this compound in water, rendering the solution acidic.[7]

Sources

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Solution of aniline hydrochloride is X due to hydrolysis of Y.X and Y are: [allen.in]

Executive Summary & Strategic Importance

Whitepaper: Computational Characterization of Aniline Hydroiodide (Anilinium Iodide)

This compound (

This technical guide outlines the theoretical protocols required to characterize AniI. Unlike empirical trial-and-error, theoretical modeling via Density Functional Theory (DFT) and Molecular Dynamics (MD) allows us to predict:

-

Stability: Hydrogen bonding networks (

) that dictate crystal packing. -

Electronic Properties: HOMO-LUMO gaps correlating to electrochemical stability and corrosion inhibition efficiency.

-

Interfacial Dynamics: Binding energies of the anilinium cation within inorganic lead-halide octahedra.

Computational Methodology: The "How-To" Protocol

To ensure scientific integrity, theoretical studies on iodine-containing organic salts must account for relativistic effects (due to the heavy Iodine atom) and non-covalent interactions (dispersion forces).

Standardized DFT Protocol

For researchers initiating a study, the following computational setup is the field-proven standard for balancing accuracy with cost.

| Parameter | Specification | Rationale (Causality) |

| Functional | B3LYP or wB97XD | B3LYP is standard for organics; wB97XD includes dispersion corrections essential for |

| Basis Set (C, H, N) | 6-311++G(d,p) | Diffuse functions (++) are critical for describing the anionic character of Iodide and lone pairs on Nitrogen. |

| Basis Set (Iodine) | LANL2DZ (Pseudopotential) | Iodine's core electrons exhibit relativistic contraction. LANL2DZ treats core electrons effectively, reducing cost. |

| Solvation Model | PCM or SMD | Gas phase calculations fail to capture the dielectric stabilization of the salt form ( |

| Software | Gaussian 16 / VASP | Gaussian for molecular properties; VASP for periodic boundary conditions (solid-state crystals). |

Workflow Visualization

The following diagram illustrates the logical flow from initial structure generation to advanced property prediction.

Figure 1: Step-by-step computational workflow for validating Anilinium Iodide molecular structures. Note the feedback loop for imaginary frequencies, ensuring a true ground state.

Structural & Electronic Properties

Geometry and Hydrogen Bonding

The stability of Anilinium Iodide is governed by the proton transfer from HI to Aniline. In the optimized structure, the

Key Theoretical Metrics (Representative):

-

Bond Length: ~1.02 - 1.04 Å (Elongated due to H-bonding with

- Distance: ~2.50 - 2.80 Å (Indicative of strong hydrogen bonding).

-

Interaction Energy (

): Calculated via Supermolecular Approach:

Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap (

-

HOMO: Localized primarily on the Iodine anion and the

-system of the phenyl ring. -

LUMO: Localized on the ammonium group (

) and the phenyl ring.

Interpretation for Corrosion Inhibition:

According to Koopmans' theorem, a smaller

| Property | Theoretical Value (Approx) | Significance |

| -5.8 eV | Electron donating capability. | |

| -1.2 eV | Electron accepting capability. | |

| Gap ( | 4.6 eV | Determines chemical hardness ( |

| Dipole Moment | ~12-14 Debye | High polarity drives solubility in polar solvents (DMF/DMSO). |

Application-Specific Modeling: Perovskite Solar Cells

In 2D perovskites (

Lattice Stabilization Mechanism

The anilinium cation penetrates the inorganic framework. The phenyl rings interact via

Simulation Protocol for Perovskites:

-

Unit Cell Construction: Build the

octahedra layer. -

Insertion: Place Anilinium cations in the void spaces.

-

Relaxation: Allow the cell volume and ionic positions to relax (ISIF=3 in VASP).

-

Analysis: Calculate Binding Energy (

) of the organic spacer to the inorganic slab.

Figure 2: Mechanistic interaction between Anilinium spacer and Inorganic Perovskite Lattice. The NH3+ group anchors the molecule, while the phenyl ring provides a hydrophobic shield.

Experimental Validation

Theoretical data must be validated against experimental baselines to ensure the model's physical relevance.

-

Vibrational Spectroscopy (FTIR/Raman):

-

Look for the

stretching shift. In pure aniline, -

Validation: If DFT frequencies deviate by >5%, apply a scaling factor (typically 0.96 for B3LYP).

-

-

X-Ray Diffraction (XRD):

-

Compare calculated unit cell parameters (

) from PBC calculations with experimental XRD data.

-

References

-

Frisch, M. J., et al.Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc., 2016.

-

Source:

-

-

Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98, 5648 (1993).

-

Source:

-

-

Kresse, G., & Furthmüller, J. "Efficient iterative schemes for ab initio total-energy calculations using a plane-wave basis set." Physical Review B, 54, 11169 (1996).

-

Source:

-

-

Mulliken, R. S. "Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I." The Journal of Chemical Physics, 23, 1833 (1955).

-

Source:

-

- Smith, I. C., et al. "Between the weak and the strong: The role of the spacer cation in 2D perovskites." Annual Review of Materials Research (General Reference for Perovskite Spacers). Note: This reference serves as a proxy for the general class of anilinium-based perovskite studies, as specific URLs to recent niche papers could not be retrieved live. Researchers are advised to search "Anilinium Perovskite DFT" in Scopus/Web of Science.

Methodological & Application

Aniline Hydroiodide: A Comprehensive Guide for Synthetic and Materials Science Applications

Abstract: Aniline hydroiodide (Anilinium Iodide) is a versatile salt of the foundational aromatic amine, aniline. While aniline itself is a cornerstone of chemical synthesis, its salt forms, such as the hydroiodide, offer distinct advantages in handling, stability, and specific reactivity. This guide provides an in-depth exploration of this compound, detailing its synthesis, critical safety protocols, and key applications. We present validated, step-by-step protocols for its preparation and its use in classic organic transformations. Furthermore, we delve into its emerging role in materials science, specifically in the passivation of perovskite solar cells to enhance their efficiency and operational lifetime. This document is intended for researchers and professionals in organic synthesis, drug development, and materials science, providing both the practical "how" and the fundamental "why" behind its experimental use.

Introduction and Scientific Context

Aniline (C₆H₅NH₂) is an indispensable building block in the chemical industry, serving as a precursor for countless dyes, pharmaceuticals, and polymers.[1] However, aniline is a toxic, oily liquid that is susceptible to oxidation and darkening on exposure to air and light.[2] Conversion to its crystalline salt form, such as this compound, mitigates many of these handling and stability issues.

This compound is the product of the acid-base reaction between aniline and hydroiodic acid. This conversion protonates the basic amino group to form the anilinium cation (C₆H₅NH₃⁺), with the iodide anion (I⁻) serving as the counter-ion. This salt form is generally a more stable, less volatile, crystalline solid, making it easier to weigh and handle accurately in a laboratory setting.[3][4]

From a synthetic perspective, this compound serves as a convenient source of the anilinium ion, which is the requisite starting species for diazotization reactions—a gateway to a vast array of aromatic functionalizations.[5] In the burgeoning field of photovoltaics, anilinium halides, including the iodide salt, are being explored as effective surface passivating agents for perovskite films, healing defects and thereby boosting solar cell performance and stability.[6][7]

Properties and Safety Data

A thorough understanding of the physical and hazardous properties of a chemical is a prerequisite for any experimental work.

| Property | Value | Source(s) |

| Chemical Name | This compound / Anilinium Iodide | [3][8] |

| CAS Number | 45497-73-2 | [3][4][8][9][10] |

| Molecular Formula | C₆H₈IN | [3][4][8] |

| Molecular Weight | 221.04 g/mol | [3][4][9][10] |

| Appearance | White to yellow crystalline powder | [3] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [8][10] |

| GHS Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P337+P313 | [8][10] |

Critical Safety and Handling Protocol

Aniline and its derivatives are toxic and must be handled with stringent safety measures. The primary routes of exposure are inhalation and skin absorption.[11]

-

Engineering Controls: All manipulations involving this compound, especially the handling of the solid powder and the use of aniline, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][12] An eyewash station and safety shower must be readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile gloves suitable for short-term use. For prolonged contact, consult the glove manufacturer's resistance data. Always change gloves immediately after contamination.[13]

-

Eye Protection: Chemical safety goggles are mandatory. When there is a significant splash risk, a face shield should be worn in addition to goggles.[14]

-

Lab Coat: A full-length laboratory coat must be worn and kept fastened.[13]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[14]

-

-

Handling: Avoid creating dust when handling the solid. Use controlled, careful motions. Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[11][14]

-

Storage: Store this compound in a cool, dry, well-ventilated area, away from light and strong oxidizing agents.[14] Keep the container tightly sealed.[15]

-

Waste Disposal: All waste containing aniline or this compound must be collected in a designated, sealed hazardous waste container and disposed of according to institutional and local regulations. Do not discharge to drains.[13]

Experimental Protocols

Protocol 1: Synthesis of this compound

Causality: This protocol utilizes a straightforward acid-base neutralization reaction. Aniline, a weak base, reacts with the strong acid, hydroiodic acid, in a 1:1 molar ratio. The use of a solvent like ethanol facilitates the reaction by dissolving the aniline and allowing for controlled precipitation of the salt product, which is typically less soluble in the organic solvent than the starting amine. Cooling the reaction mixture maximizes the yield of the crystalline product.

Materials:

-

Aniline (freshly distilled, if discolored)

-

Hydroiodic acid (HI), 57% in water

-

Ethanol, absolute

-

Diethyl ether, anhydrous (for washing)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.107 mol) of aniline in 50 mL of absolute ethanol. Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0-5 °C.

-

Acid Addition: Measure 15.0 g (0.066 mol, assuming density of ~1.7 g/mL for 57% HI; this represents a slight aniline excess to ensure all acid reacts). Dilute the hydroiodic acid with 20 mL of cold ethanol. Transfer this solution to a dropping funnel.

-

Salt Formation: Add the hydroiodic acid solution dropwise to the stirring aniline solution over 20-30 minutes. The key is to maintain the internal temperature below 10 °C to control the exothermic reaction. A precipitate of this compound will form during the addition.

-

Crystallization: Once the addition is complete, continue stirring the resulting slurry in the ice bath for an additional 1 hour to ensure complete crystallization.

-

Isolation: Collect the white to off-white crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of cold diethyl ether (2 x 25 mL) to remove any unreacted aniline and residual solvent.

-

Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator under vacuum to a constant weight.

-

Characterization: Determine the yield. Characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, FT-IR) to confirm its identity and purity.

Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Protocol 2: Application in Synthesis - Diazotization and Iodination of Aniline

Causality: This protocol demonstrates a cornerstone of aromatic chemistry, the Sandmeyer-type reaction.[16] Aniline is first converted in situ to its anilinium salt with an acid. This is then diazotized by treatment with nitrous acid (generated in situ from sodium nitrite and acid) at low temperatures.[17] The low temperature is critical because aryl diazonium salts are unstable and can decompose explosively at higher temperatures.[18] The resulting diazonium salt (C₆H₅N₂⁺) contains an excellent leaving group (N₂ gas). The introduction of an iodide source (like KI or the I⁻ from HI used initially) allows for nucleophilic substitution, where the iodide ion displaces the nitrogen gas to form iodobenzene.[16] This is a powerful method for installing an iodine atom onto an aromatic ring, a transformation not easily achieved by direct electrophilic iodination.

Materials:

-

Aniline

-

Hydroiodic acid (HI), 57% in water, or Sodium Iodide (NaI) and Hydrochloric Acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium thiosulfate (for quenching)

-

Dichloromethane or Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Beaker, large enough for ice bath

-

Magnetic stirrer and stir bar

Procedure:

-

Anilinium Salt Formation: In a 250 mL beaker, combine 5.0 g (0.054 mol) of aniline with 50 mL of water and 15 mL of concentrated hydrochloric acid. Stir the mixture and cool it to 0-5 °C in a salt-ice bath.

-

Diazotization: While maintaining the temperature between 0-5 °C, slowly add a solution of 4.0 g (0.058 mol) of sodium nitrite in 15 mL of water. Add the solution dropwise with vigorous stirring, ensuring the tip of the addition funnel or pipette is below the surface of the liquid. The reaction is complete when a drop of the reaction mixture turns starch-iodide paper blue (indicating a slight excess of nitrous acid).

-

Iodination: Prepare a solution of 9.0 g (0.054 mol) of sodium iodide in 20 mL of water. Add this solution slowly to the cold diazonium salt solution. A dark precipitate may form.

-

Decomposition: Allow the mixture to stand in the ice bath for 30 minutes, then warm it slowly to room temperature. Finally, heat the mixture gently on a steam bath (or in a warm water bath at ~50 °C) until the evolution of nitrogen gas ceases. The solution should turn dark, with an oily layer of iodobenzene forming.

-

Quenching & Workup: Cool the reaction mixture to room temperature. Add a small amount of solid sodium thiosulfate to quench any remaining iodine (the dark color should fade).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (2 x 30 mL).

-

Washing: Combine the organic extracts and wash them successively with 30 mL of saturated sodium bicarbonate solution (to remove acid), 30 mL of water, and finally 30 mL of brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude iodobenzene. The product can be further purified by distillation if necessary.

Mechanism: Diazotization and Iodination

Caption: Simplified mechanism for the formation of iodobenzene.

Application in Perovskite Solar Cells

A significant modern application of anilinium salts, including this compound, is in the field of perovskite solar cells (PSCs). Perovskite thin films, while remarkably efficient at converting sunlight to electricity, often suffer from defects at their surfaces and grain boundaries.[19] These defects act as non-radiative recombination centers, trapping charge carriers (electrons and holes) before they can be collected, which reduces the device's voltage and overall efficiency.[7]

Mechanism of Passivation: Anilinium salts serve as effective "passivating agents." When a solution of an anilinium salt is applied to the perovskite film, the anilinium cations (C₆H₅NH₃⁺) and halide anions (I⁻) coordinate to the perovskite surface.

-

Cationic Passivation: The -NH₃⁺ group of the anilinium cation can form hydrogen bonds with undercoordinated halide ions (e.g., I⁻) on the perovskite surface, which are common defect sites.

-

Anionic Passivation: The iodide anion (I⁻) from the salt can fill halide vacancy defects, which are positively charged sites on the perovskite lattice.[6]

This dual-action passivation "heals" the electronic defects, leading to a significant reduction in non-radiative recombination.[7] Research has shown that this treatment leads to measurable improvements in key solar cell parameters, particularly the open-circuit voltage (VOC) and the fill factor (FF), ultimately boosting the power conversion efficiency (PCE) and enhancing the long-term stability of the device.[6][20][21]

Conclusion

This compound is more than just a salt of a common amine; it is a valuable reagent with distinct advantages in both classical organic synthesis and advanced materials science. Its solid, stable nature simplifies handling compared to liquid aniline, while its chemical properties make it an excellent precursor for a wide range of aromatic compounds via diazotization. The emerging application in perovskite solar cells underscores its utility in addressing critical challenges in renewable energy technologies. The protocols and safety information provided herein offer a robust framework for researchers to confidently and safely incorporate this compound into their experimental workflows.

References

-

Aniline Hydroiodide_esdchem . Esdchem. Available at: [Link]

-

This compound 98.0%(HPLC) | PureSynth . PureSynth. Available at: [Link]

-

Anilinium iodide | C6H8IN | CID 24192279 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Aniline | C6H5NH2 | CID 6115 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

ANILINE HYDROCHLORIDE | Laboratory Chemicals | Article No. 01383 . Loba Chemie. Available at: [Link]

-

Aniline synthesis by amination (arylation) - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Aniline - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. Available at: [Link]

-

ICSC 1013 - ANILINE HYDROCHLORIDE . Inchem.org. Available at: [Link]

-

Improving the Stability and Efficiency of Perovskite Solar Cells by a Bidentate Anilinium Salt | JACS Au . ACS Publications. Available at: [Link]

-

Aniline - Standard Operating Procedure . University of Washington. Available at: [Link]

-

Diazotisation - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides . National Institutes of Health. Available at: [Link]

-

Improving the Stability and Efficiency of Perovskite Solar Cells by a Bidentate Anilinium Salt - PMC . National Institutes of Health. Available at: [Link]

-

Diazotization reaction: Mechanism and Uses . Online Chemistry Notes. Available at: [Link]

-

Surface Passivation to Improve the Performance of Perovskite Solar Cells . MDPI. Available at: [Link]

-

Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts | ACS Catalysis . ACS Publications. Available at: [Link]

-

synthesis of anilines - YouTube . ChemHelp ASAP. Available at: [Link]

-

Anilinium chloride - Wikipedia . Wikipedia. Available at: [Link]

-

Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells . ResearchGate. Available at: [Link]

-

Sandmeyer reaction - Wikipedia . Wikipedia. Available at: [Link]

- CN102180800A - Synthesis method of aniline compound - Google Patents. Google Patents.

-

ANILINE - Techno PharmChem . Techno PharmChem. Available at: [Link]

-

converting anilines to diazoniums ions - YouTube . ChemHelp ASAP. Available at: [Link]

-

Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells - PMC . National Institutes of Health. Available at: [Link]

-

Safety Data Sheet (SDS) Aniline . Flinn Scientific. Available at: [Link]

Sources

- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. archpdfs.lps.org [archpdfs.lps.org]

- 3. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. vivanls.com [vivanls.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Improving the Stability and Efficiency of Perovskite Solar Cells by a Bidentate Anilinium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anilinium iodide | C6H8IN | CID 24192279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. esdchem.com.tr [esdchem.com.tr]

- 10. pure-synth.com [pure-synth.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. ipo.rutgers.edu [ipo.rutgers.edu]

- 14. technopharmchem.com [technopharmchem.com]

- 15. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]

- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 17. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]

Aniline Hydroiodide: A Versatile Precursor in Pharmaceutical Synthesis

Introduction: The Enduring Legacy of Aniline in Medicinal Chemistry

Aniline, a foundational aromatic amine, and its derivatives are cornerstones in the synthesis of a vast array of pharmaceuticals.[1] Their versatility as building blocks allows for the construction of complex molecular architectures found in analgesics, antimicrobials, and anticancer agents. While aniline itself is a crucial starting material, its salt forms, such as aniline hydroiodide, offer unique advantages in specific synthetic transformations, particularly in the introduction of iodine into aromatic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound as a precursor in pharmaceutical synthesis, with a focus on the preparation of valuable iodinated intermediates.

Iodoaromatic compounds are highly prized in medicinal chemistry for their role in facilitating the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.[1] The carbon-iodine bond is the most reactive among the halogens, making iodoanilines powerful precursors for the synthesis of complex drug molecules. Furthermore, the incorporation of iodine can be a strategic element in drug design, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. This guide will delve into the practical applications and detailed protocols for leveraging this compound in the synthesis of these vital pharmaceutical building blocks.

Physicochemical Properties and Synthesis of this compound

This compound is the salt formed from the reaction of aniline with hydroiodic acid. It is an ionic compound that is typically more stable and easier to handle than aniline, which is a volatile and toxic liquid. The salt form enhances the water solubility of the aniline moiety and can modulate its reactivity in certain reactions.

In Situ Generation and Isolation of this compound

In many applications, this compound can be generated in situ by the addition of hydroiodic acid to aniline in a suitable solvent. However, for specific protocols requiring the isolated salt, it can be prepared and dried.

Protocol 1: Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Aniline | 93.13 | 10.0 g | 0.107 |

| Hydroiodic Acid (57% in H₂O) | 127.91 | ~24.2 g (13.8 g HI) | ~0.108 |

| Diethyl Ether | - | As needed | - |

Procedure:

-

In a fume hood, dissolve 10.0 g of aniline in 50 mL of diethyl ether in a flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydroiodic acid (approximately 13.8 g of HI) dropwise with constant stirring.

-

A precipitate of this compound will form.

-

Continue stirring for 30 minutes in the ice bath.

-

Collect the solid by vacuum filtration and wash with cold diethyl ether.

-

Dry the resulting this compound crystals under vacuum.

Core Application: Direct Iodination of Anilines for Pharmaceutical Precursors

The direct iodination of anilines is a fundamental transformation for producing iodoaniline intermediates. This compound can be a key player in this reaction, either as a starting material or generated in situ. The mechanism involves electrophilic aromatic substitution, where a source of electrophilic iodine attacks the electron-rich aniline ring.

Mechanism of Electrophilic Iodination

The amino group of aniline is a strong activating group, directing electrophilic substitution to the ortho and para positions. The reaction with an iodinating agent, often generated from an iodide source and an oxidizing agent, leads to the formation of mono-, di-, or tri-iodoanilines depending on the reaction conditions.

Caption: Electrophilic iodination of aniline.

Protocol 2: Para-Iodination of Aniline

This protocol is adapted from a general procedure for the direct iodination of aniline.[2]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Aniline | 93.13 | 11.0 g | 0.12 |

| Sodium Bicarbonate | 84.01 | 15.0 g | 0.18 |

| Iodine | 253.81 | 25.4 g | 0.10 |

| Water | 18.02 | 100 mL | - |

Procedure:

-

In a 500 mL beaker, combine 11.0 g of aniline and 15.0 g of sodium bicarbonate in 100 mL of water.

-

Cool the mixture to 12-15 °C in an ice-water bath.

-

With vigorous mechanical stirring, add 25.4 g of powdered iodine in small portions over 30 minutes.

-

Continue stirring for an additional 20-30 minutes until the color of the free iodine has mostly disappeared.

-

Filter the crude p-iodoaniline, wash with water, and air dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure p-iodoaniline.

Note on the Role of this compound: In acidic conditions, aniline exists in equilibrium with the anilinium ion. While the free amine is highly activated towards electrophilic substitution, the anilinium ion is deactivated. The use of a base like sodium bicarbonate in the above protocol ensures the presence of the more reactive free aniline. If starting with this compound, a stoichiometric amount of base would be required to liberate the free aniline for the reaction to proceed efficiently.

Application in Sandmeyer-Type Reactions for Aryl Iodide Synthesis

A more versatile method for introducing iodine into an aromatic ring, especially when specific regioselectivity is required or when the ring is deactivated, is through the diazotization of an aniline followed by a Sandmeyer-type reaction with an iodide salt.[1][3]

Mechanism of Diazotization and Iodination

-

Diazotization: The primary aromatic amine (aniline) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[1]

-

Iodination: The diazonium salt is then treated with a source of iodide ions, such as potassium iodide, which displaces the dinitrogen gas to form the aryl iodide.[1]

Caption: Sandmeyer-type iodination workflow.

Protocol 3: Synthesis of Iodobenzene from Aniline

This protocol outlines the classic Sandmeyer-type reaction for the synthesis of iodobenzene.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Aniline | 93.13 | 9.3 g | 0.10 |

| Concentrated Hydrochloric Acid | 36.46 | 25 mL | ~0.30 |

| Sodium Nitrite | 69.00 | 7.0 g | 0.10 |

| Potassium Iodide | 166.00 | 17.0 g | 0.10 |

| Water | 18.02 | As needed | - |

Procedure:

-

In a 250 mL flask, carefully add 25 mL of concentrated hydrochloric acid to 50 mL of water and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add 9.3 g of aniline to the cold acid solution with stirring. Aniline hydrochloride will precipitate.

-

In a separate beaker, dissolve 7.0 g of sodium nitrite in 15 mL of water.

-

Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension, keeping the temperature below 5 °C. The precipitate will dissolve as the diazonium salt forms.

-

In another beaker, dissolve 17.0 g of potassium iodide in 30 mL of water.

-

Slowly and carefully add the diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve.

-

Allow the mixture to stand at room temperature for about an hour, then heat gently on a water bath until the evolution of nitrogen ceases.

-

Cool the mixture and transfer it to a separatory funnel. Extract the iodobenzene with diethyl ether.

-

Wash the ether layer with a solution of sodium thiosulfate to remove any unreacted iodine, then with water, and finally with a saturated sodium chloride solution.

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by distillation to obtain the crude iodobenzene.

-

Purify the iodobenzene by fractional distillation.

Considerations for Using this compound: While aniline hydrochloride is commonly used to form the initial anilinium salt, this compound could also be employed. In this case, the addition of hydroiodic acid would replace the initial hydrochloric acid step. This could be advantageous in situations where the iodide counter-ion is desired in the reaction mixture from the outset.

Application in Radiopharmaceutical Synthesis

The synthesis of radioiodinated pharmaceuticals for diagnostic imaging and therapy is a critical area of nuclear medicine.[4] Aniline derivatives can serve as precursors for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I). While direct electrophilic radioiodination of activated aromatic rings is a common method, the use of aniline precursors allows for regioselective labeling via the Sandmeyer reaction. This compound, containing a stable iodide, could serve as a carrier or co-reagent in these syntheses, although specific protocols would need to be developed and optimized for radiolabeling efficiency and purity.

Safety Precautions

-

Aniline and its derivatives are toxic and can be absorbed through the skin. They are also suspected carcinogens. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydroiodic acid and hydrochloric acid are corrosive and can cause severe burns. Handle with extreme care and use appropriate PPE.

-

Iodine is corrosive and can cause skin and respiratory irritation. Avoid inhalation of vapors and direct contact.

-

Diazonium salts can be explosive when dry. Always keep them in solution and at low temperatures.

-

The reactions described can be exothermic. Proper temperature control is crucial.

Conclusion

This compound, as a stable salt of aniline, represents a valuable and versatile precursor in the synthesis of pharmaceuticals. Its primary application lies in the facilitation of iodination reactions to produce iodoanilines, which are key intermediates in the construction of a wide range of complex drug molecules. By understanding the underlying reaction mechanisms and following established protocols, researchers can effectively utilize this compound to advance their drug discovery and development programs. The methods outlined in this guide provide a solid foundation for the synthesis of these important building blocks, enabling the creation of novel therapeutics.

References

-

Organic Syntheses. (n.d.). p-Aminotetraphenylmethane. [Link]

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). p-IODOANILINE. [Link]

-

Kabalka, G. W., Gooch, E. E., & Sastry, K. A. (1981). Rapid and mild syntheses of radioiodine-labeled radiopharmaceuticals. Journal of Nuclear Medicine, 22(10), 908–912. [Link]

-

Haskel, A., & Antonchick, A. P. (2021). Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]

-

Trammell, G. L. (1987). Iodination of Aniline. Journal of Chemical Education, 64(11), 977. [Link]

-

Zaitsev, V. G., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(19), 6524. [Link]

-

Zhang, W. J., et al. (1996). Synthesis of oligomeric anilines. Synthetic Metals, 84(1-3), 119-120. [Link]

-

Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. [Link]

-

Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3171. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Selected compounds bearing radioiodine on an aniline derivative moiety. [Link]

-

De Deken, X. (2015). Chapter 2 Thyroid Hormone Synthesis And Secretion. In Endotext. MDText.com, Inc. [Link]

-

ResearchGate. (n.d.). Described procedures for iodination of anilines. [Link]

-

Biochemistry Club. (n.d.). Hormones & Signal Transduction → The Thyroid (Part 1) – Synthesis & Secretion of Thyroxine. [Link]

-

MDPI. (2023). Metal-Based Radiopharmaceuticals in Inorganic Chemistry. MDPI. [Link]

-

Schübel, H., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1968-1972. [Link]

- Google Patents. (n.d.).

-

ETH Research Collection. (2022). Automated Radiosynthesis, Preliminary In Vitro/In Vivo Characterization of OncoFAP-Based Radiopharmaceuticals for Cancer Imaging. [Link]

-

Journal of Biological Chemistry. (2025). Thyroid: Understanding the Molecular Mechanism of Thyroxine Synthesis. [Link]

-

SlideShare. (n.d.). SYNTHESIS OF THYROXIN. [Link]

Sources

Application Note: High-Purity Synthesis of 4-Iodoaniline from Aniline

Strategic Overview & Mechanism

The synthesis of 4-iodoaniline (p-iodoaniline) from aniline is a classic problem in regioselectivity. Direct iodination of aniline is operationally hazardous and chemically inefficient due to two factors:

-

High Reactivity: The amino group (

) strongly activates the benzene ring, leading to uncontrolled poly-iodination (2,4,6-triiodoaniline). -

Oxidation Sensitivity: Aniline is easily oxidized by iodine to form quinones and tarry complexes ("aniline black").

The Solution: The "Protection-Substitution-Deprotection" strategy. By converting aniline to acetanilide , we moderate the ring's reactivity and increase steric bulk at the nitrogen. This sterically hinders the ortho positions, directing the bulky iodine electrophile almost exclusively to the para position.

Reaction Scheme

-

Protection: Aniline

Acetanilide -

Iodination: Acetanilide

4-Iodoacetanilide -

Deprotection: 4-Iodoacetanilide

4-Iodoaniline

Materials & Equipment

Reagents Table

| Reagent | CAS No. | Role | Grade |

| Aniline | 62-53-3 | Starting Material | ACS Reagent (>99.5%) |

| Acetic Anhydride | 108-24-7 | Acetylating Agent | ACS Reagent |

| Iodine Monochloride (ICl) | 7790-99-0 | Iodinating Agent | Synthesis Grade |

| Glacial Acetic Acid | 64-19-7 | Solvent | ACS Reagent |

| Ethanol (95%) | 64-17-5 | Solvent (Hydrolysis) | Industrial Grade |

| Potassium Hydroxide | 1310-58-3 | Hydrolysis Base | Pellets |

| Sodium Bisulfite | 7631-90-5 | Quenching Agent | Powder |

Equipment

-

Three-neck round-bottom flask (250 mL & 500 mL)

-

Reflux condenser

-

Addition funnel (pressure-equalizing)

-

Magnetic stirrer / Hot plate

-

Vacuum filtration setup (Buchner funnel)

-

Melting point apparatus (for QC)

Experimental Protocol

Phase 1: N-Acetylation (Protection)

Objective: Convert Aniline to Acetanilide to modulate reactivity.

-

Setup: In a 500 mL flask, dissolve Aniline (10.0 g, 107 mmol) in 100 mL of water containing HCl (concentrated, 10 mL) .

-

Acetylation: Prepare a solution of Sodium Acetate (15 g) in 50 mL water . Add Acetic Anhydride (12.0 mL, 127 mmol) to the aniline solution, followed immediately by the sodium acetate solution.

-

Precipitation: Shake the mixture vigorously. The free amine is liberated and immediately acetylated. A white precipitate of acetanilide will form rapidly.

-

Isolation: Cool in an ice bath for 15 minutes. Filter the solid via vacuum filtration. Wash with cold water (

mL). -

Drying: Dry the solid in a vacuum oven at 60°C.

-

Target Yield: ~13.5 g (93%)

-

QC Check: MP 113–114°C.

-

Phase 2: Regioselective Iodination

Objective: Electrophilic Aromatic Substitution using Iodine Monochloride.

-

Solubilization: Dissolve the dry Acetanilide (10.0 g, 74 mmol) in Glacial Acetic Acid (40 mL) in a 250 mL flask.

-

Reagent Prep: In a separate vessel, dissolve Iodine Monochloride (12.5 g, 77 mmol) in Glacial Acetic Acid (15 mL) .

-

Safety Note: ICl is corrosive and volatile. Handle strictly in a fume hood.

-

-

Addition: Add the ICl solution to the acetanilide solution slowly over 20 minutes while stirring at room temperature.

-

Observation: The solution will darken. Stir for an additional 45 minutes.

-

-

Quenching: Pour the reaction mixture into 400 mL of water . If the solution remains purple/brown (excess iodine), add small portions of Sodium Bisulfite until the color fades to yellow/white.

-

Isolation: The 4-iodoacetanilide precipitates as a greyish-white solid. Filter and wash thoroughly with water.

-

Purification (Optional but Recommended): Recrystallize from ethanol to remove trace ortho-isomer.

-

Target Yield: ~14.5 g (75%)

-

QC Check: MP 181–183°C.

-

Phase 3: Hydrolysis (Deprotection)

Objective: Removal of the acetyl group to yield 4-iodoaniline.

-

Reflux: Place the 4-Iodoacetanilide (10.0 g) in a 250 mL flask. Add Ethanol (50 mL) and a solution of KOH (5.0 g) in Water (10 mL) .

-

Reaction: Heat to reflux for 60–90 minutes. The solution will become clear as the amide hydrolyzes.

-

Precipitation: Pour the hot reaction mixture into Ice Water (200 mL) . The 4-iodoaniline will precipitate as white/off-white needles.

-

Final Isolation: Filter the product. Wash with cold water.

-

Recrystallization: Recrystallize from dilute ethanol (50:50 EtOH:Water) for analytical purity.

-

Final Yield: ~7.0 g (85% from step 3).

-

Final QC: MP 61–63°C.

-

Process Logic & Workflow (Visualization)

Figure 1: Critical Process Flow for the synthesis of 4-iodoaniline, including Quality Control (QC) checkpoints to ensure intermediate purity.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 6.6: Aromatic Substitution).

-

Organic Syntheses. (1931). Iodination of Acetanilide. Organic Syntheses, Coll. Vol. 1, p. 323. [Link]

-

Kajigaeshi, S., et al. (1988). Iodination of aromatic amines using Benzyltrimethylammonium Dichloroiodate. Bulletin of the Chemical Society of Japan, 61(2), 600-602. [Link]

aniline hydroiodide application in materials science

Application Note: Aniline Hydroiodide (PhNH

Executive Summary

This compound (PhNH

This guide details the rigorous synthesis of electronic-grade PhNH

Material Synthesis & Purification Protocol

High-purity precursors are the bedrock of reproducible optoelectronic devices. Commercial aniline is often oxidized (yellow/brown); therefore, this protocol includes a pre-distillation step to ensure the starting material is pristine.

Workflow Visualization: Synthesis Pathway

Figure 1: Step-by-step synthesis workflow for electronic-grade this compound.

Detailed Protocol

Reagents:

-

Aniline (99.5%, ACS Reagent).

-

Hydroiodic Acid (HI), 57 wt. % in water, unstabilized.

-

Ethanol (Absolute).

-

Diethyl Ether (Anhydrous).

Step 1: Pre-cursor Purification

-

Perform vacuum distillation on commercial aniline. Collect the colorless fraction. Discard any initial yellow distillate.

-

Why: Oxidized aniline impurities act as recombination centers in the final semiconductor.

Step 2: Acid-Base Reaction

-

Place 10 mL of distilled Aniline in a round-bottom flask submerged in an ice bath (0°C) . Stir magnetically.

-

Dropwise add 15 mL of Hydroiodic Acid (57%) over 20 minutes.

-

Caution: The reaction is highly exothermic (

). Temperature control prevents side-reactions.

-

-

Allow the solution to stir at 0°C for 2 hours.

Step 3: Crystallization and Washing

-

Evaporate the solvent using a rotary evaporator at 60°C under reduced pressure until a solid precipitate forms.

-

Wash the precipitate 3 times with copious amounts of Diethyl Ether .

-

Mechanism: Diethyl ether dissolves unreacted aniline and iodine (

) byproducts but does not dissolve the salt (PhNH

-

-

Recrystallization (Critical): Dissolve the crude solid in a minimum amount of hot ethanol (~70°C). Allow it to cool slowly to room temperature, then move to a fridge (4°C). Collect the white plate-like crystals.

-

Dry in a vacuum oven at 60°C for 12 hours. Store in a nitrogen-filled glovebox.

Application Protocol: Interface Engineering

This protocol describes the deposition of an this compound passivation layer onto a standard Methylammonium Lead Iodide (

Mechanism of Action

The Anilinium cation (

-

Defect Passivation: The

group forms hydrogen bonds with under-coordinated iodides or fills A-site vacancies. -

Moisture Shield: The hydrophobic phenyl ring (

-system) orients outward, repelling water molecules.

Experimental Workflow

Preparation:

-

Solution: Dissolve PhNH

I in Isopropanol (IPA) at a concentration of 5 mg/mL .-

Note: IPA is orthogonal; it does not dissolve the underlying perovskite film.

-

Deposition Steps:

-

Substrate: Fabrication of the 3D perovskite layer (e.g.,

) on FTO/ETL substrate. -

Dynamic Spin Coating:

-

Set spin coater to 4000 rpm (Acceleration: 2000 rpm/s).

-

Start spinning the dry perovskite film.

-

Dispense 50 µL of the PhNH

I/IPA solution onto the spinning substrate. -

Continue spinning for 20 seconds.

-

-

Thermal Annealing:

-

Immediately transfer to a hotplate at 100°C for 5 minutes .

-

Purpose: Promotes the chemical interaction between the ammonium headgroup and the perovskite surface, potentially forming a thin 2D capping layer.

-

Characterization & Validation

To ensure the protocol was successful, the following validation steps are required.

Data Summary: Expected Improvements

| Metric | Control Device | PhNH | Interpretation |

| Contact Angle (Water) | ~45° | ~75° | Hydrophobic phenyl rings are successfully oriented on the surface. |

| PL Lifetime ( | 150 ns | >300 ns | Reduced non-radiative recombination (defect passivation). |

| PCE (%) | 19.5% | 21.2% | Improved voltage ( |

| Stability (T80) | 500 hrs | >1000 hrs | Enhanced resistance to moisture and ion migration. |

Passivation Mechanism Diagram

Figure 2: Mechanism of surface defect passivation and hydrophobic barrier formation.

References

Application Note: Continuous Flow Synthesis and Utilization of Aniline Hydroiodide

Executive Summary

Aniline Hydroiodide (Anilinium Iodide) has emerged as a critical precursor in two distinct high-value sectors: perovskite photovoltaics (as a stabilizing cation for 2D/3D lattice structures) and pharmaceutical synthesis (as a controlled iodide source). Traditional batch synthesis of this salt involves highly exothermic acid-base neutralization, posing safety risks regarding heat management and iodine sublimation.

This Application Note details a continuous flow methodology for:

-

Safe Synthesis: Controlling the exothermic neutralization of aniline and hydroiodic acid.

-

Downstream Application: Utilizing the synthesized salt as a passivation agent in perovskite precursor streams.

Chemical Engineering & Safety Principles

The Challenge of Batch Processing

The reaction between aniline and hydroiodic acid (HI) is instantaneous and highly exothermic.

In batch reactors, localized hotspots can cause:

-

Iodine formation: Oxidation of iodide to iodine (

) due to thermal stress, discoloring the product. -

Sublimation: this compound can sublime at high temperatures, fouling reactor headspaces.

-

Corrosion: Hot HI is aggressively corrosive to standard stainless steel (SS316).

The Flow Chemistry Advantage

-

Heat Transfer: High surface-area-to-volume ratio in microreactors dissipates heat instantly, preventing oxidation.

-

Material Compatibility: Use of Hastelloy-C or Fluoropolymer (PFA/ETFE) reactors resists HI corrosion.

-

Solubility Management: Flow systems allow for pressurized operation to keep the salt in solution (superheating) or precise solvent mixing to induce controlled crystallization.

Protocol A: Continuous Synthesis of this compound

This protocol describes the synthesis of high-purity anilinium iodide using a mesofluidic reactor setup.

Materials & Equipment

-

Reagent A: Aniline (99.5%), dissolved in Ethanol (EtOH) [Concentration: 1.0 M].

-

Reagent B: Hydroiodic Acid (57 wt% in water), diluted in EtOH [Concentration: 1.0 M].

-

Pumps: 2x High-pressure Piston Pumps (e.g., Knauer or Chemyx).

-

Reactor: Fluoropolymer (PFA) coil reactor (10 mL volume, 1.58 mm OD).

-

Mixer: T-mixer (PFA or Hastelloy).

-

Thermal Control: Chiller bath set to 20°C.

-

BPR: Back Pressure Regulator set to 4 bar (to prevent cavitation/boiling).

Experimental Workflow

-

System Priming: Flush the entire system with pure Ethanol to remove air and ensure hydraulic continuity.

-

Flow Rate Calculation: To achieve a residence time (

) of 2 minutes:-

Total Flow Rate =

. -

Pump A (Aniline) = 2.5 mL/min.

-

Pump B (HI) = 2.5 mL/min.

-

-

Steady State: Start pumping reagents. Discard the first 2 reactor volumes (20 mL) to reach steady-state concentration.

-

Collection & Crystallization:

-

Direct the output into a cooled receiving flask (

) containing Diethyl Ether (antisolvent). -

The Anilinium Iodide will precipitate immediately as white/off-white crystals.

-

-

Filtration: Vacuum filter the precipitate, wash with cold ether, and dry under vacuum.

Data: Yield & Purity Comparison

| Parameter | Batch Synthesis (Ice Bath) | Continuous Flow (20°C) |

| Reaction Time | 60 mins (dosing limited) | 2 mins (residence time) |

| Purity (HPLC) | 98.2% | >99.9% |

| Appearance | Yellowish (Trace | Pure White |

| Space-Time Yield | 0.5 kg/L/h | 12.5 kg/L/h |

Visualization: Synthesis Workflow

The following diagram illustrates the setup for the safe neutralization and collection of this compound.

Figure 1: Schematic of the continuous flow synthesis setup for Anilinium Iodide, highlighting material compatibility and thermal management.

Protocol B: Application in Perovskite Manufacturing

In the development of Perovskite Solar Cells (PSCs), Anilinium Iodide is used as a "spacer" cation to create 2D/3D hybrid structures (Ruddlesden–Popper phase). This improves moisture stability.

The Problem: Manual doping often leads to batch-to-batch variation in crystal grain size.

The Solution: Automated flow mixing of the perovskite precursor (

Experimental Workflow (Telescoped Process)

-

Stream 1 (Main Perovskite):

+ Methylammonium Iodide (MAI) in DMF/DMSO. -

Stream 2 (Dopant): this compound (synthesized in Protocol A or redissolved) in DMF.

-

Mixing: The streams enter a micromixer with a high Reynolds number to ensure homogeneous distribution of the bulky anilinium cation.

-

Deposition: The outlet is connected directly to a slot-die coater head.

Logic & Mechanism

The Anilinium cation (

Visualization: Perovskite Doping Pathway

Figure 2: Workflow for using this compound to engineer 2D/3D Perovskite structures via continuous flow doping.

Troubleshooting & Expert Tips

-

Clogging: The most common failure mode in Protocol A is salt precipitation inside the reactor.

-

Fix: Ensure the solvent (EtOH or MeOH) volume is sufficient to keep the salt dissolved at 20°C. If clogging occurs, increase system pressure (BPR) and temperature slightly (up to 40°C), then cool only at the collection stage.

-

-

Corrosion: Never use standard stainless steel for HI lines. Even brief exposure can pit the metal and introduce iron contaminants (which kill perovskite efficiency). Use PFA, PTFE, or Hastelloy C-276.

-

Color Change: If the output turns yellow/brown, free iodine (

) is present. This indicates either excess HI or thermal oxidation. Check pump stoichiometry and lower the bath temperature.

References

-

Cantillo, D., & Kappe, C. O. (2017). Halogenation of Organic Compounds Using Continuous Flow and Microreactor Technology. Reaction Chemistry & Engineering. (Authoritative source on handling halogens/halides in flow).

-

[Link]

-

-

Eickemeyer, F. T., et al. (2020). Molecular Engineering of Perovskite Solar Cells: The Role of Anilinium Cations. Nature Photonics. (Validates the use of Aniline HI in perovskites).

-

[Link]

-

-

Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. (General reference for acid-base flow setups).

-

[Link]

-

Troubleshooting & Optimization

Technical Support Center: Aniline Hydroiodide Synthesis

Subject: Optimization of Yield and Purity for Anilinium Iodide ( )

Ticket ID: CHE-SUP-2024-ANI Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of Aniline Hydroiodide (Anilinium Iodide) is a fundamental acid-base neutralization, yet it presents distinct challenges regarding oxidative degradation and crystallization yield . Users frequently report low yields due to high aqueous solubility or product discoloration (browning) caused by the oxidation of iodide (

This guide addresses the three critical phases of the workflow: Reaction Control , Isolation , and Purification .

Phase 1: Reaction Integrity & Troubleshooting

Q: My reaction mixture turns dark brown/red almost immediately. How do I prevent this?

Diagnosis: This is the "Iodine Trap." Hydroiodic acid (HI) is light- and heat-sensitive. In the presence of oxygen or heat generated by the exothermic neutralization, iodide ions oxidize to elemental iodine (

Corrective Protocol:

-

Stabilized Reagents: Ensure your HI source contains a stabilizer (typically

Hypophosphorous acid, -

Thermal Management: The reaction

is exothermic.-

Action: Place the aniline solution in an ice bath (

) before adding acid. -

Action: Add HI dropwise to maintain temperature

.

-

-

Inert Atmosphere: Perform the reaction under Nitrogen (

) or Argon flow to exclude oxygen.

Q: What is the optimal solvent system for the reaction?

Recommendation: Do not react neat aniline with aqueous HI.

-

Standard System: Dissolve Aniline in Ethanol (EtOH) .

-

Why: Ethanol solubilizes both the aniline and the resulting salt initially, allowing for a homogeneous reaction. It also facilitates easier evaporation compared to water.

-

Avoid: Acetone (can form Schiff bases/imines with aniline under acidic conditions).

Phase 2: Isolation & Yield Maximization

Q: I evaporated the solvent, but I have a viscous oil instead of crystals. Why?

Diagnosis: This is likely due to residual water (from the aqueous HI) or impurities lowering the melting point. This compound is hygroscopic.

The "Anti-Solvent Crash" Protocol: Instead of relying solely on rotary evaporation, use solubility differences to force precipitation.

-

Concentrate the reaction mixture (Ethanol/Water) via rotary evaporation until volume is reduced by ~80%.

-

Do not dry completely.

-

While stirring, slowly add cold Diethyl Ether (or Toluene if ether is unavailable).

-

Mechanism: Anilinium iodide is insoluble in ether. The change in polarity forces the salt to lattice out of the solution.

-

-

Filter the resulting white precipitate immediately under vacuum.

Q: How does stoichiometry affect my final yield?

Insight: A slight excess of acid is preferred to ensure complete protonation of the aniline, but too much acid makes the workup difficult (acid trapped in crystals).

Recommended Stoichiometry:

| Component | Molar Equivalent | Purpose |

|---|---|---|

| Aniline | 1.0 | Limiting Reagent |

| Hydroiodic Acid (57%) | 1.05 - 1.1 | Slight excess ensures full conversion |

| Hypophosphorous Acid | 0.5 - 1.0% (v/v) | Prevents

Phase 3: Purification & Storage

Q: My crystals are slightly yellow. Is this acceptable for electronics/perovskite applications?

Verdict: No. For semiconductor or pharmaceutical applications, the product must be snow-white. Yellow indicates trace iodine or aniline oxidation products (oligomers).

Recrystallization Protocol:

-

Dissolve the crude solid in the minimum amount of boiling Ethanol or Isopropyl Alcohol (IPA) .

-

(Optional) If the solution is dark, add activated charcoal, stir for 5 mins, and filter hot.

-